N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide
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Overview
Description
“N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide” is a compound that contains a pyrazole-based ligand . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as the one in the compound you mentioned, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . This structure allows pyrazole and its derivatives to promote a unique coordination with metal ions .Chemical Reactions Analysis
Pyrazole-based ligands have been used in various applications, including as catalysts for hydrolysis reactions and oxidation . For instance, they have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds like “this compound” are influenced by their molecular structure. For instance, the presence of two nitrogen atoms and three carbon atoms in a five-membered ring structure contributes to their chemical reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Evaluation of Pyrazole and Tetrazole Derivatives : New pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties were synthesized, starting from D-glucose. These compounds, including derivatives similar to N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide, showed moderate inhibitory effects on the in vitro growth of tumor cell lines, highlighting their potential as therapeutic agents (Popsavin et al., 2002).
Oxidation of Tetrahydrobenzofurans : The oxidation processes involving tetrahydrobenzofuran derivatives reveal insights into the chemical behavior and potential modifications of the benzofuran moiety in compounds like this compound. These studies contribute to understanding the compound's structural transformations and potential for biological activity modulation (Levai et al., 2002).
Antimicrobial Screening of Novel Pyrazole Derivatives : A series of innovative derivatives were synthesized and screened for in-vitro antibacterial activity. These compounds, which include functionalities similar to the compound , demonstrated varying degrees of antimicrobial efficacy, suggesting a potential avenue for developing new antibacterial agents (Idrees et al., 2019).
Anticancer Evaluation of Pyrazole Derivatives : The design of new pyrazole derivatives as cell cycle kinase inhibitors and their synthesis through environmentally sustainable methods has been explored. Certain derivatives exhibited modest apoptotic effects in human cancer cells, indicating a potential for anticancer drug development (Nițulescu et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to target various receptors and enzymes . For instance, some pyrazole derivatives have been shown to target the ryanodine receptor (RyR), which is a promising target for the development of novel insecticides .
Mode of Action
For example, some pyrazole derivatives have been shown to activate the ryanodine receptor (RyR), leading to an increase in intracellular calcium levels .
Biochemical Pathways
Based on the known targets of similar compounds, it can be speculated that this compound may affect calcium signaling pathways due to its potential interaction with the ryanodine receptor .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may cause an increase in intracellular calcium levels due to its potential interaction with the ryanodine receptor .
Future Directions
Pyrazole-based ligands have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing new synthesis strategies and exploring further applications of these compounds .
Properties
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(17-12-13-4-1-2-5-16(13)23-17)20-14-6-8-15(9-7-14)21-11-3-10-19-21/h1-5,10-12,14-15H,6-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWXVCHNVDZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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